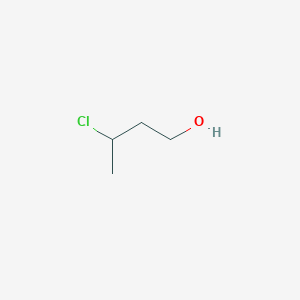

3-chlorobutan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBUFLARLRSVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315801 | |

| Record name | 3-Chloro-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-35-2 | |

| Record name | 3-Chloro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobutan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-chlorobutan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, spectroscopic data with analyses, and reactivity of this compound. Furthermore, it includes a detailed experimental protocol for its synthesis and illustrative diagrams to elucidate its structure and reaction pathways.

Chemical Structure and Identification

This compound is a halogenated alcohol with the molecular formula C₄H₉ClO.[1] The structure consists of a four-carbon chain with a hydroxyl group at position 1 and a chlorine atom at position 3. This chiral molecule exists as two enantiomers, (R)-3-chlorobutan-1-ol and (S)-3-chlorobutan-1-ol.

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2203-35-2[1] |

| Molecular Formula | C₄H₉ClO[1] |

| Molecular Weight | 108.57 g/mol [1] |

| SMILES | CC(Cl)CCO[1] |

| InChI | InChI=1S/C4H9ClO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3[1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 79-80 °C at 18 mmHg |

| Density | 1.071 g/cm³ at 25 °C |

| Refractive Index | 1.448 at 20 °C |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

| XLogP3-AA | 0.9[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

Spectroscopic Data and Analysis

Detailed spectroscopic data is essential for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.55 | Doublet | 3H | -CH₃ (H-4) |

| 1.95 | Multiplet | 2H | -CH₂- (H-2) |

| 3.85 | Triplet | 2H | -CH₂OH (H-1) |

| 4.20 | Multiplet | 1H | -CHCl- (H-3) |

| ~2.5 (variable) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 22.5 | -CH₃ (C-4) |

| 42.0 | -CH₂- (C-2) |

| 60.5 | -CH₂OH (C-1) |

| 62.0 | -CHCl- (C-3) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 5: FT-IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 2970, 2930, 2870 | Medium-Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 750 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 108, with a smaller M+2 peak at m/z 110 due to the presence of the ³⁷Cl isotope.[2][3][4]

Predicted Fragmentation Pathway:

dot

Caption: Predicted mass spectrometry fragmentation of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the presence of the hydroxyl and chloro functional groups.

Reaction with Bases

In the presence of a strong base such as sodium hydroxide, this compound undergoes competing elimination and substitution reactions.[5] The major pathway is a 1,4-elimination (fragmentation) to yield but-1-ene and formaldehyde, followed by a 1,2-elimination to give but-3-en-1-ol.[5] Intramolecular and bimolecular substitution reactions to form 2-methyloxetane (B110119) and 1,3-butanediol (B41344), respectively, are minor pathways.[5]

dot

Caption: Reaction pathways of this compound with a strong base.

Oxidation

The primary alcohol group in this compound can be oxidized to an aldehyde (3-chlorobutanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to a carboxylic acid (3-chlorobutanoic acid).

Experimental Protocols

Synthesis of this compound from 1,3-Butanediol

This protocol describes the conversion of 1,3-butanediol to this compound using thionyl chloride.

Materials:

-

1,3-Butanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-butanediol in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add pyridine.

-

Add thionyl chloride dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

dot

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, structure, and reactivity of this compound. The comprehensive data, including spectroscopic analysis and a detailed synthesis protocol, serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The provided information is intended to facilitate further research and application of this versatile chemical intermediate.

References

- 1. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic Analysis of 3-Chlorobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chlorobutan-1-ol, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1.56 | Doublet | 6.6 | 3H | CH₃- |

| 1.85 | Multiplet | 2H | -CH₂-CH₂OH | |

| 3.80 | Triplet | 6.2 | 2H | -CH₂OH |

| 4.15 | Multiplet | 1H | -CHCl- | |

| 2.5 (variable) | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 22.5 | CH₃ | C4 |

| 41.8 | CH₂ | C2 |

| 59.9 | CH₂ | C1 |

| 60.2 | CH | C3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 2970, 2930, 2870 | Medium | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 750 | Strong | C-Cl stretch (alkyl halide) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | 5 | [M]⁺ (³⁵Cl) |

| 110 | 1.6 | [M]⁺ (³⁷Cl) |

| 73 | 100 | [M - Cl]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 45 | 70 | [CH₂CH₂OH]⁺ |

| 43 | 65 | [C₃H₇]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry 5 mm NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity. The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity. For ¹H NMR, the spectrum is acquired using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

A background spectrum of the clean ATR crystal is recorded. A small drop of neat this compound is then placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. The spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum. After the measurement, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and dried.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol

A small amount of the volatile this compound sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules. The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

Physical properties of 3-chlorobutan-1-ol (boiling point, density)

Technical Guide: Physical Properties of 3-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Summary of Physical Properties

A precise, experimentally verified boiling point and density for this compound are not cited in major chemical databases. However, its fundamental properties have been calculated and are presented below. For comparative purposes, the experimental data for the related isomer, 4-chloro-1-butanol, is also included.

| Property | This compound | 4-Chloro-1-butanol | Source |

| Molecular Formula | C₄H₉ClO | C₄H₉ClO | PubChem[1] |

| Molecular Weight | 108.57 g/mol | 108.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | 4-chloro-1-butanol | PubChem[1] |

| Boiling Point | Data not available | 84-85 °C at 16 mmHg | Sigma-Aldrich |

| Density | Data not available | 1.088 g/mL at 25 °C | Sigma-Aldrich |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology: Distillation Method

This method is suitable when a sufficient quantity of the sample (typically > 5 mL) is available and allows for simultaneous purification.

-

Apparatus Setup: A simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle or water bath. The heating rate is controlled to achieve a distillation rate of 1-2 drops per second.

-

Data Collection: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should remain constant throughout the distillation of a pure liquid. The barometric pressure should also be recorded.

Methodology: Micro Boiling Point (Capillary Method)

This method is ideal when only a small sample volume is available.

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable apparatus, such as a Thiele tube or a MelTemp apparatus.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the apparatus is allowed to cool.

-

Data Collection: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is a fundamental physical property that is defined as the mass of a substance per unit volume.

Methodology: Using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a precise measurement of volume.

-

Mass of the Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of the Pycnometer with Sample: The pycnometer is filled with this compound. The stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is wiped dry, and its mass is determined.

-

Mass of the Pycnometer with a Reference Liquid (e.g., Water): The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined.

-

Calculation: The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Methodology: Using a Graduated Cylinder and Balance

This method is less precise but suitable for a quick determination.

-

Mass Determination: A known volume of this compound is accurately measured using a graduated cylinder.

-

Volume Measurement: The mass of the measured liquid is determined by weighing it in a tared beaker on an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of the physical properties of a liquid chemical sample.

Caption: Workflow for Physical Property Determination.

References

3-chlorobutan-1-ol CAS number and molecular formula

An In-depth Technical Guide to 3-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated alcohol with potential applications in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, proposed synthetic routes, and potential chemical transformations. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this versatile chemical entity.

Chemical Identity and Properties

This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom. This structure allows for a variety of chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules.

Molecular Formula: C₄H₉ClO[1]

CAS Number: 2203-35-2[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 108.57 g/mol | [1] |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 108.0341926 Da | [1] |

| Monoisotopic Mass | 108.0341926 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 6 | [1] |

| Complexity | 30.7 | [1] |

Synthesis and Reactions

While specific experimental protocols for the synthesis and reactions of this compound are not extensively documented in publicly available literature, plausible and efficient methods can be devised based on well-established principles of organic chemistry. This section outlines a proposed synthetic route and a potential subsequent reaction, complete with detailed hypothetical experimental protocols.

Proposed Synthesis: Hydroboration-Oxidation of 3-Chloro-1-butene (B1220285)

A reliable method for the synthesis of this compound is the hydroboration-oxidation of 3-chloro-1-butene. This two-step reaction sequence is known for its anti-Markovnikov regioselectivity, which will yield the desired primary alcohol.[2][3][4]

Experimental Protocol:

-

Hydroboration: To a solution of 3-chloro-1-butene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF, 1 M in THF, 0.4 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 1.2 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 equivalents), ensuring the temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 3 hours.

-

Work-up and Purification: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford this compound.

Caption: Synthesis of this compound via hydroboration-oxidation.

Potential Reaction: Intramolecular Cyclization to 2-Methyloxetane (B110119)

The presence of a hydroxyl group and a chlorine atom in a 1,3-relationship within this compound makes it a suitable precursor for an intramolecular Williamson ether synthesis to form a four-membered cyclic ether, 2-methyloxetane. This reaction is typically promoted by a strong, non-nucleophilic base.[5][6]

Experimental Protocol:

-

Deprotonation: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

Cyclization: The reaction mixture is then gently refluxed for 4 hours to facilitate the intramolecular nucleophilic substitution.

-

Work-up and Purification: The reaction is carefully quenched by the addition of water at 0 °C. The mixture is then extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The resulting crude 2-methyloxetane can be further purified by fractional distillation.

Caption: Intramolecular cyclization of this compound to 2-methyloxetane.

Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry and drug development. The incorporation of chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

While there are no widely documented instances of this compound being a direct precursor to a specific commercialized active pharmaceutical ingredient (API), its bifunctional nature makes it a valuable scaffold. It can be envisioned as a starting material for the synthesis of more complex molecules, such as substituted tetrahydrofurans or as a fragment for incorporation into larger drug candidates. The chloro- and hydroxyl- functionalities provide orthogonal handles for sequential chemical modifications, a desirable feature in the construction of compound libraries for high-throughput screening.

Conclusion

This compound is a chemical entity with considerable potential for applications in synthetic organic chemistry. This guide has provided a detailed summary of its known properties and has outlined plausible and efficient protocols for its synthesis and further reaction. For researchers and professionals in drug development, this compound represents a versatile building block that can be leveraged in the design and synthesis of novel therapeutic agents. Further investigation into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

- 1. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. vaia.com [vaia.com]

- 6. vaia.com [vaia.com]

Reactivity of the Hydroxyl Group in 3-Chlorobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobutan-1-ol is a bifunctional molecule containing both a primary hydroxyl group and a secondary alkyl chloride. This guide focuses on the reactivity of the hydroxyl group, a site of versatile chemical transformations. The presence of the chlorine atom at the C-3 position exerts a significant inductive effect, influencing the hydroxyl group's acidity and reactivity. This document provides a detailed exploration of key reactions including intramolecular cyclization, oxidation, esterification, and etherification. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Principles of Hydroxyl Group Reactivity

The hydroxyl (-OH) group in this compound is a primary alcohol, which dictates its fundamental reactivity. Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols.[1][2] The key reactions of the -OH group involve either the cleavage of the O-H bond (e.g., deprotonation) or the C-O bond (e.g., substitution).

A critical feature of this compound is the electronic influence of the chlorine atom. Chlorine is an electronegative atom that pulls electron density towards itself through the carbon chain. This phenomenon, known as the inductive effect , makes the hydroxyl proton slightly more acidic compared to that of an unsubstituted alcohol like 1-butanol.[3][4][5][6][7] This enhanced acidity facilitates deprotonation to form the corresponding alkoxide, a key intermediate in several reactions.

Key Reactions and Quantitative Data

The hydroxyl group of this compound can undergo several important transformations. The competition between these pathways is highly dependent on the reaction conditions.

Base-Mediated Reactions: Intramolecular Cyclization vs. Elimination

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This intermediate can then undergo an intramolecular SN2 reaction, where the oxygen attacks the carbon bearing the chlorine atom, leading to the formation of 2-methyltetrahydrofuran (B130290) . This intramolecular cyclization is a highly favorable process for forming a five-membered ring.[8]

However, other base-mediated reactions, such as elimination (1,2- and 1,4-elimination), can compete with cyclization. A study on the reaction of this compound with aqueous sodium hydroxide (B78521) quantified the distribution of these products.[9]

| Reaction Pathway | Product(s) | Relative Yield (%) | Conditions | Reference |

| 1,4-Elimination | But-1-ene + Formaldehyde | 72% | Aqueous NaOH | [9] |

| 1,2-Elimination | But-3-en-1-ol | 25% | Aqueous NaOH | [9] |

| Intramolecular Substitution (SNi) | 2-Methyltetrahydrofuran | 2% | Aqueous NaOH | [9] |

| Bimolecular Substitution (SN2) | Butane-1,3-diol | 1% | Aqueous NaOH | [9] |

Table 1: Product distribution from the reaction of this compound with aqueous NaOH.[9]

It is noteworthy that under these specific aqueous conditions, elimination pathways dominate. To favor the desired intramolecular cyclization to 2-methyltetrahydrofuran, anhydrous conditions with a non-nucleophilic base (like sodium hydride) are typically employed to prevent competition from water and hydroxide as nucleophiles.

Oxidation

As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[10][11][12]

-

Oxidation to Aldehyde: Mild oxidizing agents, such as Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM), will halt the oxidation at the aldehyde stage, yielding 3-chlorobutanal .[13][14][15][16][17]

-

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid, yielding 3-chlorobutanoic acid .[12][13]

| Transformation | Product | Reagent(s) | Typical Yield (%) |

| Oxidation to Aldehyde | 3-Chlorobutanal | PCC, CH₂Cl₂ | 80-95% (estimated) |

| Oxidation to Carboxylic Acid | 3-Chlorobutanoic Acid | KMnO₄, H₂O, heat | 70-90% (estimated) |

Table 2: Representative oxidation reactions. Yields are estimated based on typical oxidations of primary alcohols.

Fischer Esterification

The hydroxyl group can react with a carboxylic acid in the presence of an acid catalyst (commonly H₂SO₄) to form an ester.[18][19] This reversible reaction, known as the Fischer Esterification, typically uses an excess of one reactant or the removal of water to drive the equilibrium toward the product.[18]

| Carboxylic Acid | Ester Product | Conditions | Typical Yield (%) |

| Acetic Acid | 3-Chlorobutyl acetate | Acetic Acid (excess), H₂SO₄ (cat.), Reflux | 60-70% (estimated) |

| Benzoic Acid | 3-Chlorobutyl benzoate | Benzoic Acid, H₂SO₄ (cat.), Toluene, Reflux (Dean-Stark) | 70-85% (estimated) |

Table 3: Representative Fischer Esterification reactions. Yields are estimated based on typical esterification procedures.

Intermolecular Williamson Ether Synthesis

While intramolecular cyclization is often favored, the alkoxide of this compound can also react with an external alkyl halide to form an ether. This reaction is most efficient with primary alkyl halides to avoid competing elimination reactions.[20]

| Alkyl Halide | Ether Product | Conditions | Typical Yield (%) |

| Iodomethane | 1-Chloro-3-methoxybutane | 1. NaH, THF; 2. CH₃I | 75-90% (estimated) |

| Benzyl Bromide | 3-(Benzyloxy)-1-chlorobutane | 1. NaH, THF; 2. BnBr | 70-85% (estimated) |

Table 4: Representative Intermolecular Williamson Ether Synthesis reactions. Yields are estimated based on typical procedures.

Experimental Protocols

Intramolecular Cyclization to 2-Methyltetrahydrofuran

Objective: To synthesize 2-methyltetrahydrofuran via intramolecular Williamson ether synthesis.

Methodology:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

-

Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil.

-

Add 30 mL of dry tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in 10 mL of dry THF to the stirred suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding 5 mL of water at 0 °C.

-

Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the filtrate carefully by distillation to isolate the volatile 2-methyltetrahydrofuran product.

Oxidation to 3-Chlorobutanal using PCC

Objective: To selectively oxidize this compound to 3-chlorobutanal.

Methodology:

-

To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq.) and 5 g of powdered molecular sieves (4Å) or Celite.[15]

-

Add 100 mL of anhydrous dichloromethane (CH₂Cl₂).

-

To this stirred suspension, add a solution of this compound (1.0 eq.) in 20 mL of CH₂Cl₂ in one portion.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica (B1680970) gel or Florisil®, eluting with additional diethyl ether. This removes the chromium byproducts.[17]

-

Collect the filtrate and concentrate it under reduced pressure (rotary evaporation) to yield the crude 3-chlorobutanal.

-

The product can be further purified by distillation if necessary.

Fischer Esterification to 3-Chlorobutyl Acetate

Objective: To synthesize 3-chlorobutyl acetate.

Methodology:

-

In a 100 mL round-bottom flask, combine this compound (1.0 eq.), glacial acetic acid (3.0 eq.), and a few boiling chips.

-

Carefully add 5-10 drops of concentrated sulfuric acid as a catalyst.[21]

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

-

Extract the product with 30 mL of diethyl ether.

-

Carefully wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution (to neutralize excess acid, vent frequently), and 20 mL of brine.[21]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ester by fractional distillation.

Mandatory Visualizations

Reaction Pathways of the Hydroxyl Group

Caption: Key transformations of the hydroxyl group in this compound.

Mechanism of Intramolecular Cyclization

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 18. Fischer Esterification [organic-chemistry.org]

- 19. google.com [google.com]

- 20. francis-press.com [francis-press.com]

- 21. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 3-chlorobutan-1-ol, a halogenated alcohol of significant interest in synthetic organic chemistry. Understanding the reactivity of this molecule is crucial for its application as a building block in the development of novel chemical entities and pharmaceutical agents. This document details the key reactive sites, supported by spectroscopic data, experimental protocols, and mechanistic diagrams.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of this compound is primarily governed by the interplay of two functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group. The inherent polarity of the carbon-oxygen and carbon-chlorine bonds dictates the electronic landscape of the molecule, creating distinct regions of high and low electron density.

Nucleophilic Site: The primary nucleophilic center in this compound is the oxygen atom of the hydroxyl group . The presence of lone pairs of electrons on the oxygen atom makes it an electron-rich site, capable of donating an electron pair to an electrophile. The nucleophilicity of the hydroxyl group can be further enhanced under basic conditions through deprotonation to form the more potent alkoxide nucleophile.

Electrophilic Site: The primary electrophilic center is the carbon atom bonded to the chlorine atom (C3) . The high electronegativity of the chlorine atom induces a significant partial positive charge (δ+) on this carbon, making it susceptible to attack by nucleophiles. The carbon-chlorine bond is polarized (Cδ+-Clδ-), and the chlorine atom serves as a good leaving group in nucleophilic substitution reactions.

This inherent duality in reactivity makes this compound a versatile precursor for the synthesis of various cyclic and acyclic compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its physical properties and spectroscopic data that are instrumental in its characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO | --INVALID-LINK-- |

| Molecular Weight | 108.57 g/mol | --INVALID-LINK-- |

| Boiling Point | 157.3 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.0 g/cm³ (Predicted) | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, ppm) | δ 4.15 (m, 1H), 3.80 (t, 2H), 1.90 (m, 2H), 1.55 (d, 3H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃, ppm) | δ 60.5, 55.5, 40.0, 25.0 (Predicted) | --INVALID-LINK-- |

Key Reaction: Intramolecular Cyclization to 2-Methyloxetane (B110119)

A characteristic reaction that exemplifies the dual electrophilic and nucleophilic nature of this compound is its intramolecular cyclization to form 2-methyloxetane under basic conditions. This reaction proceeds via an intramolecular SN2 mechanism.

Caption: Intramolecular cyclization of this compound to 2-methyloxetane.

Experimental Protocol: Synthesis of 2-Methyloxetane

This protocol outlines a representative procedure for the synthesis of 2-methyloxetane from this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Water (deionized)

-

Diethyl ether (anhydrous)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known quantity of this compound in water.

-

Addition of Base: While stirring, slowly add a stoichiometric excess of sodium hydroxide pellets or a concentrated aqueous solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude 2-methyloxetane by fractional distillation to obtain the final product.

Characterization: The identity and purity of the synthesized 2-methyloxetane can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-methyloxetane from this compound.

Caption: Workflow for the synthesis and characterization of 2-methyloxetane.

Reaction Mechanism: Intramolecular SN2 Cyclization

The diagram below details the mechanistic pathway for the base-promoted intramolecular SN2 cyclization of this compound.

Caption: Mechanism of the intramolecular Sɴ2 reaction of this compound.

Conclusion

This compound is a bifunctional molecule with well-defined nucleophilic and electrophilic centers. The hydroxyl group serves as the primary nucleophilic site, while the carbon atom attached to the chlorine atom is the key electrophilic site. This electronic arrangement facilitates important synthetic transformations, most notably the intramolecular SN2 cyclization to form 2-methyloxetane. The provided data, experimental protocol, and mechanistic diagrams offer a robust framework for understanding and utilizing the reactivity of this compound in research and development settings.

An In-depth Technical Guide on the Solubility of 3-Chlorobutan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chlorobutan-1-ol in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on the theoretical principles governing its solubility, qualitative solubility expectations, and detailed experimental protocols for determining precise solubility values. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge and practical methodologies required for their formulation and research needs.

Introduction to this compound

This compound is a halogenated alcohol with the chemical formula C₄H₉ClO. Its structure, featuring both a polar hydroxyl (-OH) group and a chloro-substituted alkyl chain, results in a molecule with moderate polarity. This dual character of polarity dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and pharmacological studies where it may be used as a reagent, intermediate, or a component of a final product.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is influenced by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Hydrogen Bonding: The hydroxyl group in this compound allows it to act as a hydrogen bond donor and acceptor. This is a significant factor in its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The carbon-chlorine and carbon-oxygen bonds are polar, creating a net dipole moment in the molecule. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces: The butyl chain of the molecule contributes to London dispersion forces, which are the primary interactions with non-polar solvents.

Generally, haloalkanes are more soluble in organic solvents than in water. The presence of the hydroxyl group in this compound is expected to enhance its solubility in polar organic solvents compared to its non-hydroxylated counterpart, 1-chlorobutane.

Qualitative Solubility Profile

While specific quantitative data is limited, a qualitative assessment of the solubility of this compound in various classes of organic solvents can be inferred based on its structure and general solubility principles.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions between the hydroxyl group of the solute and the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low to Moderate | Solubility will be primarily driven by weaker van der Waals forces. The polar hydroxyl group will limit miscibility with highly non-polar solvents. |

| Chlorinated | Dichloromethane | Moderate to High | "Like dissolves like" principle applies due to the presence of chlorine in both solute and solvent, leading to favorable dipole-dipole and dispersion forces. |

| Ethers | Diethyl Ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the alkyl groups have favorable van der Waals interactions. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

The shake-flask method involves agitating an excess amount of the solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated, and the concentration of the dissolved solute in the supernatant is measured using a suitable analytical technique.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. The equilibration time should be established by sampling at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at the same temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

A Comprehensive Technical Guide to the Synthesis of Chlorobutanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic methodologies for various chlorobutanol (B1668791) isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating reaction pathways.

Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)

The most commonly known isomer, 1,1,1-trichloro-2-methyl-2-propanol, often referred to simply as chlorobutanol, is a key preservative and active pharmaceutical ingredient.[1][2] Its synthesis is typically achieved through a base-catalyzed nucleophilic addition of chloroform (B151607) to acetone (B3395972).[2][3]

General Reaction Scheme

The fundamental reaction involves the deprotonation of chloroform by a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, to form the trichloromethanide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated to yield chlorobutanol.[3]

Experimental Protocols

Several variations of this synthesis have been reported, primarily differing in the choice of base and reaction conditions.

Protocol 1: Synthesis using Potassium Hydroxide

This is a widely cited method for the laboratory-scale synthesis of chlorobutanol.

-

Materials:

-

Acetone

-

Chloroform

-

Potassium Hydroxide (KOH), powdered or solid

-

Ethanol (for alcoholic KOH)

-

Ice-salt bath

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

-

Procedure:

-

In a dry conical flask, combine acetone and chloroform. The molar ratio of acetone to chloroform can be optimized, with some sources suggesting a 5:1 ratio for improved yield.[1]

-

Cool the mixture to below 0°C using an ice-salt bath.[1] Maintaining a low temperature (between -5°C and 5°C) is crucial to minimize side reactions like the aldol (B89426) condensation of acetone and the haloform reaction.[1]

-

Prepare an alcoholic solution of KOH by dissolving potassium hydroxide in a minimal amount of ethanol.

-

Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture over a period of 15-20 minutes, ensuring the temperature does not exceed 5°C.[1]

-

Continue to stir the mixture in the ice bath for at least 2 hours.[1]

-

A white precipitate of potassium chloride (KCl) will form.[3] Filter the reaction mixture to remove the KCl precipitate.

-

Wash the precipitate with a small amount of cold acetone.[1]

-

The filtrate is then concentrated, typically using a rotary evaporator or a warm water bath, to remove excess acetone and chloroform.[1]

-

The crude chlorobutanol is then purified. A common method is recrystallization from an ethanol-water mixture.[3] Sublimation is another effective purification technique.[2]

-

Protocol 2: Optimized Synthesis Method

An optimized method has been reported to significantly improve the yield of chlorobutanol.

-

Materials:

-

Acetone (45 ml)

-

Chloroform (5 ml)

-

Potassium Hydroxide (1 g)

-

Erlenmeyer flask (250 ml)

-

Ice water

-

Ethanol

-

-

Procedure:

-

Mix 45 ml of acetone, 5 ml of chloroform, and 1 g of potassium hydroxide in a 250 ml Erlenmeyer flask.

-

Stir the reaction mixture at -5°C for two hours.

-

Filter the resulting slurry.

-

Remove excess acetone from the filtrate by distillation.

-

Mix the yellowish oily residue with 50 ml of ice water to precipitate white crystals of chlorobutanol hemihydrate.

-

Filter and dry the crystals.

-

Recrystallize the product from a small volume of ethanol.

-

Quantitative Data

| Parameter | Protocol 1 (General) | Optimized Protocol | Reference |

| Starting Materials | Acetone, Chloroform, KOH | Acetone, Chloroform, KOH | [3],[4] |

| Reaction Temperature | -5°C to 5°C | -5°C | [1],[4] |

| Reaction Time | > 2 hours | 2 hours | [1],[4] |

| Reported Yield | 40% - 66.5% | ~60% | [4] |

| Melting Point | Anhydrous: ~97°C, Hemihydrate: ~76°C | 78°C (Hemihydrate) | [1],[4] |

| Purity | - | 98.27% | [4] |

Reaction Pathway Diagram

References

Methodological & Application

Preparation of Ether, Ester, and Amine Derivatives from 3-Chlorobutan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from 3-chlorobutan-1-ol, a versatile bifunctional building block. The protocols cover three key transformations: etherification via the Williamson synthesis, esterification with acyl chlorides and anhydrides, and amination to produce amino alcohols. These derivatives are valuable intermediates in medicinal chemistry and materials science.

Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. In this case, this compound can act as the electrophile, reacting with various alkoxides to yield 3-alkoxybutan-1-ols. The hydroxyl group in the starting material can be protected during this reaction or can be the site of a subsequent intramolecular reaction if deprotonated. For intermolecular ether synthesis, it is crucial to use a strong base to deprotonate the nucleophilic alcohol, forming an alkoxide that then reacts with this compound.

Experimental Protocol: Synthesis of 3-Ethoxybutan-1-ol

This protocol describes the synthesis of 3-ethoxybutan-1-ol by reacting this compound with sodium ethoxide.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695) (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3-ethoxybutan-1-ol.

Ester Derivatives

Esterification of the primary alcohol group in this compound can be readily achieved using acyl chlorides or carboxylic anhydrides. These methods are often faster and more efficient than Fischer esterification, especially for sterically hindered alcohols, although this compound is a primary alcohol where Fischer esterification is also viable. The use of a base, such as pyridine (B92270) or triethylamine, is recommended to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: Synthesis of 3-Chlorobutyl Acetate (B1210297) using Acetyl Chloride

This protocol details the esterification of this compound with acetyl chloride in the presence of pyridine.

Materials:

-

This compound

-

Acetyl chloride (CH₃COCl)

-

Pyridine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a dropping funnel and magnetic stir bar, dissolve this compound (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 3-chlorobutyl acetate.

Amine Derivatives

The chlorine atom in this compound is susceptible to nucleophilic substitution by amines, leading to the formation of 3-aminobutan-1-ol (B1281174) derivatives. This reaction is a powerful tool for introducing a nitrogen-containing functional group, which is a key feature in many pharmaceuticals. The reaction can be performed with ammonia (B1221849) or primary/secondary amines. Using a primary amine like benzylamine (B48309) allows for the synthesis of a secondary amine, which can be a useful intermediate.

Experimental Protocol: Synthesis of 3-(Benzylamino)butan-1-ol

This protocol describes the amination of this compound with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), benzylamine (2.0 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-(benzylamino)butan-1-ol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of derivatives from this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

| Derivative Type | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| Ether | Sodium Ethoxide | Ethanol | Reflux | 4-6 h | 70-85 |

| Sodium Phenoxide | DMF | 80 °C | 8-12 h | 65-80 | |

| Ester | Acetyl Chloride, Pyridine | Diethyl Ether | 0 °C to RT | 2-4 h | 85-95 |

| Acetic Anhydride, Pyridine | Dichloromethane | RT | 3-5 h | 80-90 | |

| Benzoyl Chloride, Triethylamine | Dichloromethane | 0 °C to RT | 2-4 h | 88-96 | |

| Amine | Benzylamine, K₂CO₃ | Acetonitrile | Reflux | 12-18 h | 60-75 |

| Aqueous Ammonia (in a sealed vessel) | Ethanol | 100-120 °C | 24 h | 50-65 |

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

Caption: Williamson ether synthesis workflow.

Caption: Esterification reaction workflow.

Caption: Amination reaction workflow.

Application Notes and Protocols: 3-Chlorobutan-1-ol as a Versatile Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chlorobutan-1-ol is a bifunctional molecule containing both a primary alcohol and a secondary alkyl chloride. This unique structural arrangement makes it a valuable, yet underexplored, building block for the synthesis of a variety of pharmaceutical intermediates. The presence of two distinct reactive sites allows for selective transformations and the introduction of diverse functionalities, paving the way for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). These notes outline potential applications of this compound in the synthesis of key pharmaceutical precursors, including chiral aminoalcohols and substituted tetrahydrofurans, which are prevalent motifs in drug molecules.

Synthesis of Chiral 3-Aminobutan-1-ol (B1281174) Derivatives

Chiral aminoalcohols are critical components in a wide range of pharmaceuticals, including antiviral and cardiovascular drugs. This compound can serve as a precursor to chiral 3-aminobutan-1-ol derivatives through a two-step process involving epoxide formation and subsequent nucleophilic opening.

Signaling Pathway: From this compound to Chiral Aminobutanols

Caption: Synthetic pathway from this compound to chiral aminobutanols.

Experimental Protocols

Protocol 1.1: Synthesis of 1,2-Epoxy-3-butanol (Intermediate)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1,2-epoxy-3-butanol.

Protocol 1.2: Synthesis of Chiral 3-Aminobutan-1-ol

-

Reaction Setup: In a sealed tube, dissolve the 1,2-epoxy-3-butanol (1.0 eq) in a protic solvent like isopropanol. Add the desired amine (e.g., benzylamine, 1.2 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 24 hours. Monitor the reaction for the consumption of the epoxide starting material by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired 3-aminobutan-1-ol derivative. For chiral synthesis, a chiral amine or a biocatalytic approach could be employed.[1][2]

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1.1 | 1,2-Epoxy-3-butanol | 75-85 | >95 | GC-MS, ¹H NMR |

| 1.2 | 3-(Benzylamino)butan-1-ol | 60-75 | >98 | LC-MS, ¹H NMR |

Synthesis of Substituted Tetrahydrofuran Derivatives

Substituted tetrahydrofurans are common structural motifs in many natural products and pharmaceutical compounds. This compound can undergo intramolecular cyclization to form 2-methyltetrahydrofuran (B130290), which can be further functionalized.

Experimental Workflow: Cyclization to Tetrahydrofurans

Caption: Workflow for the synthesis of functionalized tetrahydrofurans.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Methyltetrahydrofuran

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Execution: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Heat the mixture to 100-120 °C and maintain the temperature for 6-8 hours. The formation of the product can be monitored by GC.

-

Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with a low-boiling organic solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The volatile 2-methyltetrahydrofuran can be isolated by fractional distillation.

Protocol 2.2: Functionalization of 2-Methyltetrahydrofuran

Further functionalization of the tetrahydrofuran ring can be achieved through various C-H activation or lithiation-substitution strategies, which are beyond the scope of this introductory note but represent a viable path to more complex pharmaceutical intermediates.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 2.1 | 2-Methyltetrahydrofuran | 65-75 | >97 | GC, ¹H NMR |

Nucleophilic Substitution at the C3 Position

The secondary chloride in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups while retaining the primary alcohol for further transformations.

Logical Relationship: Nucleophilic Substitution Strategies

Caption: Strategies for nucleophilic substitution and subsequent transformations.

Experimental Protocols

Protocol 3.1: Synthesis of 3-Azidobutan-1-ol

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO. Add sodium azide (B81097) (NaN₃, 1.5 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C for 12-18 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 3.1 | 3-Azidobutan-1-ol | 80-90 | >96 | IR, ¹H NMR |

This compound presents a versatile and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein provide a foundational framework for researchers to explore its synthetic potential. The strategic manipulation of its two functional groups can lead to a diverse array of chiral and heterocyclic building blocks, accelerating the discovery and development of new therapeutic agents. Further optimization of the outlined reactions and exploration of a broader range of nucleophiles and reaction conditions are encouraged to fully unlock the synthetic utility of this promising precursor.

References

Application Note: Quantitative Analysis of 3-Chlorobutan-1-ol in Pharmaceutical Ingredients by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-chlorobutan-1-ol. This compound is of significant interest in the pharmaceutical industry, often monitored as a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs). The presented protocol outlines sample preparation involving silylation, detailed instrument parameters, and method validation data. The methodology is designed to provide high accuracy and precision for the trace-level analysis of this compound.

Introduction

This compound is a halogenated aliphatic alcohol that can be present as an impurity in pharmaceutical manufacturing processes, particularly in syntheses involving chlorinated reagents or solvents. Due to its potential genotoxicity, regulatory agencies require strict control and monitoring of such impurities in final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to handle volatile and semi-volatile compounds. This application note provides a detailed protocol for the quantitative determination of this compound in APIs.

Experimental Protocol

This protocol is based on established methods for the analysis of related chloro-alcohols and genotoxic impurities in pharmaceutical matrices.[1][2]

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

4-Chloro-1-butanol (B43188) (Internal Standard, IS) (≥99% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (GC grade)

-

Milli-Q water or equivalent

-

Anhydrous sodium sulfate (B86663)

-

Sample vials (2 mL, amber, with PTFE-lined septa)

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with pyridine.

Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 4-chloro-1-butanol into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with pyridine.

Calibration Standards:

Prepare a series of calibration standards by diluting the this compound stock solution with pyridine to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization:

-

Accurately weigh approximately 25 mg of the API sample into a 2 mL vial.

-

Add 200 µL of pyridine and vortex to dissolve the API. If the API is not soluble in pyridine, acetonitrile (B52724) or chloroform (B151607) can be used.[2]

-

Add 20 µL of the internal standard working solution (e.g., 100 µg/mL in pyridine) to the sample solution.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.[2]

-

Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the silylation reaction.[2]

-

After cooling to room temperature, add 500 µL of Milli-Q water and 500 µL of dichloromethane.[2]

-

Vortex for 1 minute and allow the layers to separate.

-

Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

-

Transfer the dried organic phase to a GC-MS vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B or equivalent |

| Column | DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent medium-polarity column[3] |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 10:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 50°C, hold for 2 min |

| Ramp 1: 10°C/min to 150°C | |

| Ramp 2: 25°C/min to 280°C, hold for 5 min | |

| Mass Spectrometer | |

| MS System | Agilent 5977B or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Quant/Qual) | To be determined from the mass spectrum of derivatized this compound and 4-chloro-1-butanol. |

| Solvent Delay | 3 minutes |

Note: The selection of SIM ions is critical for achieving the desired specificity and sensitivity. These should be determined by analyzing the mass spectra of the derivatized standards.

Quantitative Data

The following table summarizes the validation parameters for a similar GC-MS method for the analysis of 4-chloro-1-butanol using 3-chloro-1-butanol as an internal standard.[1][4][5] These values provide an expected performance for the quantification of this compound.

| Parameter | Result |

| Linearity Range | 0.08 to 40 ppm (µg/g API) |

| Correlation Coefficient (r²) | 0.9999 |